An In-depth Technical Guide to 3,5-Difluorobenzyl Isothiocyanate: Structure, Synthesis, and Potential Applications
An In-depth Technical Guide to 3,5-Difluorobenzyl Isothiocyanate: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3,5-Difluorobenzyl isothiocyanate is a fluorinated aromatic isothiocyanate of significant interest in medicinal chemistry and drug development. The presence of the electrophilic isothiocyanate group, combined with the unique properties conferred by the difluorinated benzene ring, makes it a compelling candidate for the design of novel therapeutic agents. This guide provides a comprehensive overview of its chemical structure, molecular weight, a proposed synthetic route, and a discussion of its potential applications based on the well-established biological activities of related isothiocyanates.
Chemical Structure and Molecular Properties
The chemical structure of 3,5-Difluorobenzyl isothiocyanate consists of a benzene ring substituted with two fluorine atoms at the meta positions (3 and 5) and a methyleneisothiocyanate group (-CH₂NCS). This arrangement distinguishes it from the isomeric phenyl isothiocyanates where the NCS group is directly attached to the aromatic ring.
The key structural features are:
-
3,5-Difluorobenzyl Moiety: The electron-withdrawing nature of the fluorine atoms can significantly influence the electronic properties of the benzyl group, potentially impacting the reactivity of the isothiocyanate and the molecule's interaction with biological targets.
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Isothiocyanate (-N=C=S) Group: This functional group is a potent electrophile, capable of reacting with nucleophilic residues on proteins, such as the thiol groups of cysteine residues. This reactivity is central to the biological activity of many isothiocyanates.
Molecular Formula and Weight
Based on its structure, the molecular formula of 3,5-Difluorobenzyl isothiocyanate is C₈H₅F₂NS.
The molecular weight can be calculated as follows:
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Carbon (C): 8 * 12.011 = 96.088
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Hydrogen (H): 5 * 1.008 = 5.040
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Fluorine (F): 2 * 18.998 = 37.996
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Nitrogen (N): 1 * 14.007 = 14.007
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Sulfur (S): 1 * 32.06 = 32.06
Molecular Weight: 185.19 g/mol
Data Summary Table
| Property | Value | Source |
| Molecular Formula | C₈H₅F₂NS | Inferred from structure |
| Molecular Weight | 185.19 g/mol | Calculated |
| IUPAC Name | 1,3-Difluoro-5-(isothiocyanatomethyl)benzene | Inferred from structure |
| Canonical SMILES | C1=C(C=C(C=C1F)F)CN=C=S | Inferred from structure |
Chemical Structure of 3,5-Difluorobenzyl Isothiocyanate
A 2D representation of the 3,5-Difluorobenzyl isothiocyanate molecule.
Proposed Synthesis
The proposed starting material is 3,5-Difluorobenzyl bromide , which is a known and commercially available compound.[1][2][3]
Proposed Synthetic Scheme:
3,5-Difluorobenzyl bromide + Sodium Thiocyanate → 3,5-Difluorobenzyl isothiocyanate + Sodium Bromide
F₂C₆H₃CH₂Br + NaSCN → F₂C₆H₃CH₂NCS + NaBr
This reaction is a nucleophilic substitution where the thiocyanate ion (SCN⁻) displaces the bromide ion. The thiocyanate ion is an ambident nucleophile, meaning it can react through either the sulfur or the nitrogen atom. In the case of benzyl halides, the reaction typically proceeds via an Sₙ2 mechanism, with the sulfur atom acting as the nucleophile to initially form a benzyl thiocyanate intermediate. This intermediate can then rearrange to the more thermodynamically stable isothiocyanate.
Experimental Protocol (General Procedure)
The following is a general protocol adapted from established methods for the synthesis of isothiocyanates from primary amines or their derivatives.[4][5]
Materials:
-
3,5-Difluorobenzyl bromide
-
Sodium thiocyanate (NaSCN) or Potassium thiocyanate (KSCN)
-
A polar aprotic solvent such as Dimethylformamide (DMF) or Acetone
-
Deionized water
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Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hotplate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-Difluorobenzyl bromide (1.0 equivalent) in a suitable polar aprotic solvent (e.g., DMF or acetone).
-
Addition of Thiocyanate: Add sodium thiocyanate or potassium thiocyanate (1.1 to 1.5 equivalents) to the solution.
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Reaction Conditions: Heat the reaction mixture with stirring. The reaction temperature and time will need to be optimized, but a starting point could be refluxing the mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a larger volume of cold deionized water.
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Final Purification: The crude 3,5-Difluorobenzyl isothiocyanate can be further purified by column chromatography or vacuum distillation to yield the pure product.
Synthesis Workflow Diagram
A generalized workflow for the synthesis of 3,5-Difluorobenzyl isothiocyanate.
Potential Applications in Drug Development
Isothiocyanates are a well-studied class of compounds with a broad range of biological activities, making them attractive for drug development.[6][7][8] The unique properties of 3,5-Difluorobenzyl isothiocyanate, particularly the presence of the difluoro-benzyl moiety, may offer advantages in terms of metabolic stability, membrane permeability, and binding affinity to target proteins.
Anticancer Activity
Many isothiocyanates, including benzyl isothiocyanate, have demonstrated significant anticancer properties.[8][9] Their mechanisms of action are often multifactorial and can include:
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Induction of Apoptosis: Isothiocyanates can trigger programmed cell death in cancer cells through various signaling pathways.
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Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.
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Inhibition of Angiogenesis: Some isothiocyanates can prevent the formation of new blood vessels that tumors need to grow.
-
Modulation of Carcinogen-Metabolizing Enzymes: They can influence the activity of phase I and phase II enzymes involved in the activation and detoxification of carcinogens.
The fluorine atoms on the benzene ring of 3,5-Difluorobenzyl isothiocyanate could enhance its anticancer potential by improving its metabolic stability and cellular uptake.
Anti-inflammatory Properties
Chronic inflammation is a key factor in the development of many diseases. Isothiocyanates have been shown to possess anti-inflammatory effects, often by modulating inflammatory signaling pathways such as NF-κB.[7] 3,5-Difluorobenzyl isothiocyanate could be investigated as a potential anti-inflammatory agent.
Antimicrobial Activity
Isothiocyanates are known for their antimicrobial properties against a wide range of bacteria and fungi.[8][10] They can disrupt microbial cell membranes and interfere with essential cellular processes. The lipophilicity and electronic properties of 3,5-Difluorobenzyl isothiocyanate may contribute to its potential as an antimicrobial agent. Aromatic isothiocyanates like benzyl isothiocyanate are often more potent than their aliphatic counterparts.[8]
Safety Considerations
Isothiocyanates are reactive compounds and should be handled with appropriate safety precautions. While specific toxicity data for 3,5-Difluorobenzyl isothiocyanate is not available, general safety guidelines for isothiocyanates should be followed:
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toxicity: Isothiocyanates can be irritants to the skin, eyes, and respiratory tract. Avoid inhalation, ingestion, and skin contact.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
3,5-Difluorobenzyl isothiocyanate represents a promising, yet underexplored, molecule for chemical and pharmacological research. Its synthesis is achievable through established methods, and its structural features suggest a high potential for a range of biological activities. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully understand its potential as a lead compound in drug discovery.
References
-
PubChem. 3,5-Difluorophenyl isothiocyanate. National Center for Biotechnology Information. [Link]
-
ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates. [Link]
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MDPI. Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers. [Link]
-
NIST. 3,5-Difluorobenzyl bromide. NIST Chemistry WebBook. [Link]
-
Scientific Reports. New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool. [Link]
-
National Center for Biotechnology Information. Synthesis of Isothiocyanates: An Update. [Link]
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KAWAGUCHI CHEMICAL INDUSTRY CO.,LTD. Isothiocyanates. [Link]
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Georganics. 3,4-Difluorophenyl isothiocyanate - High purity. [Link]
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ChemWhat. 3,5-Difluorobenzyl bromide CAS#: 141776-91-2. [Link]
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CHEMISTRY & BIOLOGY INTERFACE. Synthesis of Isothiocyanates: A Review. [Link]
-
The Royal Society of Chemistry. General procedure for the synthesis of isothiocyanates. [Link]
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Research Journal of Pharmacognosy. Isothiocyanates: a Review. [Link]
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MDPI. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. [Link]
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ResearchGate. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. [Link]
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